![molecular formula C9H7ClO3S2 B13886519 6-Methoxy-1-benzothiophene-2-sulfonyl chloride](/img/structure/B13886519.png)
6-Methoxy-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
6-Methoxy-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
The synthesis of 6-Methoxy-1-benzothiophene-2-sulfonyl chloride typically involves the reaction of 6-methoxybenzothiophene with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
6-Methoxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 6-methoxy-1-benzothiophene-2-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-1-benzothiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: Researchers use it to study the interactions of sulfonyl chloride derivatives with biological molecules, aiding in the development of new drugs and therapies.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxy-1-benzothiophene-2-sulfonyl chloride exerts its effects involves the sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting or modifying their function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-1-benzothiophene-2-sulfonyl chloride include:
1-Benzothiophene-2-sulfonyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-1-benzothiophene-2-sulfonic acid: The hydrolyzed form of the sulfonyl chloride, with different chemical properties and uses.
Benzo[b]thiophene-1,1-dioxide: A structurally related compound with distinct oxidation states and reactivity.
Properties
Molecular Formula |
C9H7ClO3S2 |
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Molecular Weight |
262.7 g/mol |
IUPAC Name |
6-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3 |
InChI Key |
QWAWVUNLIVQYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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